Bridgehead Olefin Enables Complexity-Generating Transformations Absent in Saturated 7-Oxabicyclo[2.2.1]heptane-2-carbonyl chloride
The 7-oxabicyclo[2.2.1]hept-5-ene core of CAS 84752-05-6 contains a bridgehead double bond that enables downstream transformations not accessible from the saturated analog 7-oxabicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 867257-43-0). While CAS 867257-43-0 is limited to standard nucleophilic acyl substitution at the carbonyl chloride, the unsaturated derivative serves as a scaffold for ring-opening metathesis polymerization (ROMP) to generate polyether ionophores, as well as electrophilic additions to the olefin for stereoselective functionalization [1]. A comprehensive review documents numerous natural product total syntheses where this unsaturated scaffold is essential for rapid complexity generation [2].
| Evidence Dimension | Accessible reaction manifold |
|---|---|
| Target Compound Data | Reactive at carbonyl chloride + bridgehead olefin enables ROMP, electrophilic additions, and cycloadditions |
| Comparator Or Baseline | 7-Oxabicyclo[2.2.1]heptane-2-carbonyl chloride (CAS 867257-43-0) |
| Quantified Difference | Saturated analog lacks olefin entirely, restricting reaction scope to acyl substitution only; no ROMP or alkene functionalization possible |
| Conditions | Not applicable (structural feature comparison) |
Why This Matters
Users requiring downstream complexity generation must select the unsaturated scaffold; saturated analogs are synthetically inert toward alkene-based transformations.
- [1] Novak, B. M.; Grubbs, R. H. The ring opening metathesis polymerization of 7-oxabicyclo[2.2.1]hept-5-ene derivatives: a new acyclic polymeric ionophore. J. Am. Chem. Soc. 1988, 110(3), 960-961. DOI: 10.1021/ja00211a053 View Source
- [2] Schindler, C. S.; Carreira, E. M. Rapid formation of complexity in the total synthesis of natural products enabled by oxabicyclo[2.2.1]heptene building blocks. Chem. Soc. Rev. 2009, 38, 3222-3241. DOI: 10.1039/B915448P View Source
